molecular formula C9H13NO2S B7887184 Methyl 5-isopropyl-2-methylthiazole-4-carboxylate

Methyl 5-isopropyl-2-methylthiazole-4-carboxylate

Cat. No.: B7887184
M. Wt: 199.27 g/mol
InChI Key: MKJCOXGLPJXAOZ-UHFFFAOYSA-N
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Description

Methyl 5-isopropyl-2-methylthiazole-4-carboxylate: is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds. This compound is characterized by its unique structure, which includes a thiazole ring substituted with isopropyl and methyl groups, as well as a carboxylate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-isopropyl-2-methylthiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of α-haloketones with thioamides in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-isopropyl-2-methylthiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: Methyl 5-isopropyl-2-methylthiazole-4-carboxylate is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial, antifungal, and antitumor activities. Thiazole derivatives are known to interact with biological targets, making them valuable in drug discovery and development.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of Methyl 5-isopropyl-2-methylthiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antitumor activity. The exact pathways and molecular targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

    Ethyl 5-isopropyl-2-methylthiazole-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-isopropyl-5-methylthiazole-4-carboxylate: Similar structure but with different substitution positions on the thiazole ring.

Uniqueness: Methyl 5-isopropyl-2-methylthiazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both isopropyl and methyl groups on the thiazole ring, along with the carboxylate ester, provides a distinct chemical profile that can be exploited in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-5(2)8-7(9(11)12-4)10-6(3)13-8/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJCOXGLPJXAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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